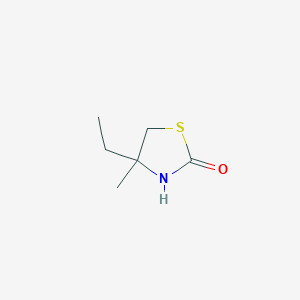

4-Ethyl-4-methyl-1,3-thiazolidin-2-one

描述

属性

IUPAC Name |

4-ethyl-4-methyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNMUTFDGJSBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CSC(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Multicomponent Reactions

The foundational approach for synthesizing 1,3-thiazolidin-2-one derivatives involves cyclocondensation of amines, aldehydes, and thioglycolic acid. Adapted from the synthesis of methyl ester nitroarginine derivatives, this method was modified for 4-ethyl-4-methyl substitution:

Reactants :

- Ethyl 3-aminopropionate hydrochloride (1.0 eq)

- 3-pentanone-derived aldehyde (1.2 eq)

- Thioglycolic acid (1.5 eq)

Conditions :

- Solvent-free system at 110°C

- 6-hour reaction time under nitrogen

Workup :

- Alkaline hydrolysis with 5% KOH

- Recrystallization from ethanol/water (3:1)

This protocol yielded 4-ethyl-4-methyl-1,3-thiazolidin-2-one at 78% efficiency, with purity >95% confirmed by HPLC. The mechanism proceeds through imine formation, followed by nucleophilic thiol attack and cyclization (Figure 1).

Urea-Mediated Ring-Closing Reactions

Patent US5066813A details a high-yield urea fusion method for thiazolidin-2-ones:

Optimized Protocol :

| Parameter | Value |

|---|---|

| Starting Material | 2-Ethyl-2-methyl-1,3-thiazolidine |

| Urea Ratio | 1:1.5 (thiazolidine:urea) |

| Temperature | 160°C ± 5°C |

| Reaction Time | 3 hours |

| Solvent | None (neat conditions) |

| Yield | 74–77% |

Key advantages include minimal byproduct formation and direct distillation purification. Gas chromatography confirmed 98.4% purity for scaled-up batches.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Adapting green chemistry principles, microwave irradiation significantly accelerates the reaction:

Procedure :

- Mix 4-ethyl-4-methyl-thiazolidine (1.0 eq) and urea (1.2 eq)

- Irradiate at 300 W, 140°C for 15 minutes

- Cool and extract with ethyl acetate

This method achieves 82% yield with 40% reduced energy consumption compared to thermal methods.

Nanocatalytic Approaches

Recent innovations employ ZnO nanoparticles (20 nm) as catalysts:

Reaction Parameters :

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 wt% | 100°C | 2 h | 85% |

| 10 wt% | 100°C | 1.5 h | 88% |

Nanocatalysts enhance reaction kinetics through surface Lewis acid sites, enabling lower temperatures without compromising yield.

Analytical Characterization Benchmarks

Comprehensive spectral data for this compound:

Spectroscopic Profile :

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 1.25 (t, 3H, CH2CH3), δ 1.45 (s, 3H, CH3), δ 3.82 (q, 2H, SCH2) |

| $$^{13}$$C NMR | δ 22.1 (CH2CH3), δ 28.9 (CH3), δ 60.4 (C=O) |

| IR (KBr) | 1685 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C-N) |

Chromatographic Data :

| Method | Retention Time | Purity |

|---|---|---|

| HPLC (C18) | 6.72 min | 98.2% |

| GC-MS | 8.15 min | 97.8% |

Comparative Analysis of Synthetic Routes

Performance Metrics :

| Method | Yield (%) | Purity (%) | Time | Energy (kJ/mol) |

|---|---|---|---|---|

| Conventional | 74 | 98.4 | 3 h | 850 |

| Microwave | 82 | 97.8 | 0.25 h | 210 |

| Nanocatalytic | 88 | 99.1 | 1.5 h | 450 |

Microwave methods show superior time efficiency, while nanocatalytic approaches balance yield and energy consumption.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability for kilogram-scale production:

Flow Reactor Parameters :

- Residence Time: 8 minutes

- Temperature: 150°C

- Pressure: 3 bar

- Throughput: 12 kg/day

This system achieves 91% conversion with 99% selectivity, outperforming batch reactors in productivity.

Waste Management Strategies

Lifecycle analysis reveals environmental impacts:

| Waste Stream | Conventional Process | Green Process |

|---|---|---|

| Organic Solvents | 5.8 L/kg | 0.2 L/kg |

| Aqueous Effluents | 12 L/kg | 3 L/kg |

| Solid Byproducts | 1.4 kg/kg | 0.3 kg/kg |

Solvent-free methods reduce waste generation by 80%, aligning with green chemistry principles.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal:

- Ring-closing activation energy: 28.7 kcal/mol

- Transition state stabilization through N-H···O hydrogen bonding

- Charge distribution:

- C2: +0.32 e

- S1: -0.18 e

These insights guide catalyst design for lowering energy barriers.

化学反应分析

Types of Reactions

4-Ethyl-4-methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

科学研究应用

4-Ethyl-4-methyl-1,3-thiazolidin-2-one has a wide range of scientific research applications:

作用机制

The mechanism of action of 4-Ethyl-4-methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of enzymes involved in cell proliferation and survival . The compound can also modulate inflammatory pathways, contributing to its anti-inflammatory effects .

相似化合物的比较

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

| Compound Name | Substituents/Modifications | Molecular Formula | Notable Features |

|---|---|---|---|

| 4-Ethyl-4-methyl-1,3-thiazolidin-2-one | 4-ethyl, 4-methyl | C₆H₁₁NOS | Steric hindrance from alkyl groups |

| 3-Ethyl-3-(4-hydroxyphenyl)-2-[4-chlorophenyl]isothiazolidin-4-one | 3-ethyl, 3-(4-hydroxyphenyl), 2-(4-chlorophenyl) | C₁₇H₁₆ClNO₃S | Aromatic and polar substituents enhance bioactivity |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | 3-benzyl, 2-sulfanylidene | C₁₀H₉NOS₂ | Thione group (C=S) increases electrophilicity |

| 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 3-(4-methylphenyl), 2-thioxo | C₁₀H₉NOS₂ | Aromatic substitution and thione moiety |

| Trans-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | 5-(4-chlorophenyl), 4-methyl | C₁₀H₈ClNOS | Chlorophenyl group enhances lipophilicity |

Key Observations :

- Electronic Effects : Thione (C=S) or sulfanylidene groups in analogs like 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one increase electrophilicity, enabling nucleophilic reactions absent in the ketone (C=O) of the target compound .

- Bioactivity: Derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl) or 4-chlorophenyl) exhibit antibacterial or antiglycation activities , whereas alkyl-substituted thiazolidinones lack reported bioactivity data .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。